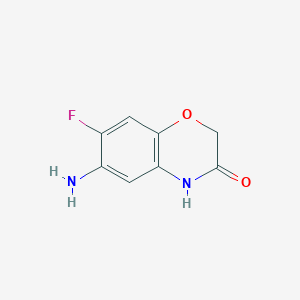

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one

概要

説明

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that contains a benzoxazine core structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and fluoroaniline.

Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzoxazine ring. This can be achieved through various methods, including condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzoxazines.

科学的研究の応用

Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound could be used in the synthesis of novel polymers or materials with unique properties.

Organic Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules.

作用機序

The mechanism of action of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

類似化合物との比較

Similar Compounds

6-Amino-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

7-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Lacks the amino group, which may influence its chemical properties and applications.

Uniqueness

The presence of both the fluorine and amino groups in 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one makes it unique, potentially offering a combination of properties that are not found in similar compounds. This could include enhanced reactivity, specific binding interactions, or unique physical properties.

生物活性

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS No. 112748-06-8) is a heterocyclic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and herbicidal properties, supported by relevant research findings and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 182.15 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 398.3 °C |

| Flash Point | 194.7 °C |

| LogP | -0.04 |

These properties indicate a stable compound with potential for various chemical reactions.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated strong inhibition zones against several strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 24 |

| Staphylococcus aureus | 22 |

| Escherichia coli | 21 |

| Salmonella typhi | 20 |

These findings suggest that the compound is more effective than traditional antibiotics like ampicillin in certain cases .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity. It was tested against various fungal strains, including Candida albicans and Aspergillus niger, demonstrating inhibition zones ranging from 18 mm to 22 mm, indicating moderate to strong antifungal potential.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. It has been noted for its effectiveness as an intermediate in the synthesis of agricultural chemicals. Specifically, it has shown strong activity against common weeds, making it a valuable candidate for developing new herbicides .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors within microbial cells or plant systems, leading to inhibition of growth or metabolic functions. Further biochemical studies are required to clarify these pathways.

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant bacterial strains. The research involved testing various concentrations and reported a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant Staphylococcus strains .

- Agricultural Applications : Another case study focused on the use of the compound in formulating new herbicides. Field trials showed that crops treated with formulations containing this compound exhibited significantly reduced weed populations compared to untreated controls .

特性

IUPAC Name |

6-amino-7-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMAFJZTZAMNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437992 | |

| Record name | 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112748-06-8 | |

| Record name | 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。